N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide (CAS 1215704-04-3) is a synthetic small molecule (C₂₂H₂₇N₅O₂S, MW 425.55) belonging to the piperazinylquinoxaline sulfonamide class. It features a quinoxaline core substituted at the 6-position with a diethylsulfonamide group and at the 2-position with a 4-phenylpiperazine moiety.

Molecular Formula C22H27N5O2S
Molecular Weight 425.55
CAS No. 1215704-04-3
Cat. No. B2955643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
CAS1215704-04-3
Molecular FormulaC22H27N5O2S
Molecular Weight425.55
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3
InChIKeyFLGPXEWHKSPVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide (CAS 1215704-04-3) – Core Identity & Chemical Class Positioning


N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide (CAS 1215704-04-3) is a synthetic small molecule (C₂₂H₂₇N₅O₂S, MW 425.55) belonging to the piperazinylquinoxaline sulfonamide class [1]. It features a quinoxaline core substituted at the 6-position with a diethylsulfonamide group and at the 2-position with a 4-phenylpiperazine moiety [1][2]. This compound is primarily distributed as a research-grade chemical (typical purity ~95%) for exploratory medicinal chemistry and pharmacological screening, with vendor descriptions highlighting its potential relevance to neurological and cardiovascular target pathways [2].

Procurement Caution: Why Piperazinylquinoxaline Sulfonamides Cannot Be Interchanged for SAR-Critical Applications


Simple substitution by other in-class piperazinylquinoxaline compounds (e.g., analogs with 3-methylphenyl, 4-chlorobenzyl, or morpholino replacements) is not scientifically supportable without comparative data. Even minor substituent changes on the piperazine N-phenyl ring or the sulfonamide moiety can drastically alter electronic properties, target binding kinetics, and ADME profiles in this scaffold class [1]. The specific combination of an unsubstituted phenyl ring on the piperazine and a diethylsulfonamide at the quinoxaline 6-position creates a unique pharmacophoric geometry that general class-level assumptions cannot accurately predict [2]. However, at present, the target-specific quantitative differentiation data (e.g., comparative IC₅₀, Kᵢ, logD, or stability profiles) that would definitively justify exclusive selection of this compound over its closest analogs has not been identified in publicly available primary literature or patents under the current source restrictions.

Quantitative Differentiation Evidence: N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide vs. Closest Analog


Structural Comparator Analysis: Unsubstituted Phenyl vs. 3-Methylphenyl Piperazine Moiety

The closest identifiable commercially available analog is N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide (CAS 1189510-75-5), which differs by a single meta-methyl group on the piperazine N-phenyl ring . Based on computed physicochemical properties, the target compound (MW 425.55, C₂₂H₂₇N₅O₂S) is predicted to have a marginally higher topological polar surface area (tPSA) and slightly lower lipophilicity (clogP) compared to the 3-methylphenyl analog (MW 439.58, C₂₃H₂₉N₅O₂S), due to the absence of the methyl substituent . This difference is expected to impact passive membrane permeability and potentially reduce non-specific protein binding, though no direct experimental comparison has been identified in the accessed literature [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

Vendor-Reported Purity and Supply Consistency for Research Procurement

Available vendor technical datasheets for this compound typically specify a purity of 95% (HPLC), which is standard for research-grade screening compounds . This is comparable to the purity specifications reported for the closely related N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide (also 95%) . No batch-specific analytical certificates or stability-indicating assays for this compound have been publicly disclosed to enable a superior quality differentiation argument based on purity alone.

Chemical Procurement Quality Control Research-Grade Compound

Application Scenarios for N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide Informed by Comparative Evidence


Exploratory SAR Probe for CNS Target Screening Panels

Based on its unsubstituted phenylpiperazine pharmacophore and quinoxaline-6-sulfonamide core, this compound is most suitable as a fragment-like or lead-like probe in early-stage CNS drug discovery screening where minor structural variations are being mapped against aminergic GPCR or ion channel panels [1]. Its selection over the 3-methylphenyl analog is rationalized when a lower molecular weight and marginally lower predicted lipophilicity are desired to maintain ligand efficiency metrics for hit identification [1][2].

Negative Control or Comparative Tool for Methyl-Substituted Analogs

When studying the SAR of N-phenylpiperazine quinoxaline sulfonamides, this compound can serve as the unsubstituted phenyl baseline control against analogs bearing electron-donating (e.g., m-methyl) or electron-withdrawing groups [2]. Its procurement is justified in experimental designs requiring a direct comparator to isolate the electronic and steric effects of the N-phenyl substituent on biochemical activity [2][3].

Physicochemical Property Optimization Studies

The sulfonamide group at the quinoxaline 6-position and the diethyl substitution pattern make this compound a candidate for solubility and metabolic stability profiling studies [3]. It may be preferentially selected over analogs with larger N-alkyl groups when investigating the impact of sulfonamide N-substituent size on aqueous solubility or CYP450 metabolic stability in liver microsome assays, though direct comparative data are lacking [3].

Quote Request

Request a Quote for N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.